molecular formula C8H10N4 B13688704 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B13688704
M. Wt: 162.19 g/mol
InChI Key: YFWXBODSJYGFEC-UHFFFAOYSA-N
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Description

Scope and Objectives of Academic Research in 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole ChemistryDue to the lack of active research on this compound, it is not possible to define the current scope and objectives of academic research in its chemistry. Hypothetically, research on this compound could aim to:

Develop a reliable and high-yield synthetic route.

Characterize its solid-state structure through X-ray crystallography.

Investigate its coordination chemistry with various transition metals.

Explore the photophysical and electrochemical properties of the free ligand and its metal complexes.

Compare its properties to those of other symmetrically and asymmetrically methylated biimidazole isomers to understand structure-property relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole

InChI

InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11)

InChI Key

YFWXBODSJYGFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=CN2C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1,5 Dimethyl 1h,1 H 2,2 Biimidazole

Precursor Synthesis and Functionalization Strategies for Imidazole (B134444) Moieties

The synthesis of 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole fundamentally relies on the preparation and functionalization of its constituent imidazole rings: a 1-methylimidazole (B24206) unit and a 5-methyl-1H-imidazole unit.

1-Methylimidazole and its Derivatives: 1-Methylimidazole is a readily available precursor, typically synthesized via two main industrial routes: the acid-catalyzed methylation of imidazole with methanol, or the Radziszewski reaction, which involves the condensation of glyoxal (B1671930), formaldehyde, and a mixture of ammonia (B1221849) and methylamine. chemicalbook.com For laboratory-scale synthesis, direct methylation of imidazole is common. chemicalbook.com

To be used in coupling reactions, 1-methylimidazole must be functionalized, typically at the C-2 position.

Halogenation: 2-Bromo-1-methyl-1H-imidazole is a key intermediate, available commercially and can be synthesized through various bromination protocols. sigmaaldrich.comrlavie.com For instance, treatment of 1-methyl-1H-imidazole-2-carbaldehyde with N-bromosuccinimide (NBS) in DMF yields the 4-bromo derivative, while other methods can achieve C-2 bromination. chemicalbook.com

Lithiation: The C-2 proton of 1-methylimidazole is the most acidic, allowing for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) to form 2-lithio-1-methylimidazole. researchgate.netrsc.org This organolithium intermediate is highly reactive and serves as a direct precursor for dimerization or as a nucleophile for reaction with various electrophiles.

Borylation: The lithiated intermediate can be trapped with borate (B1201080) esters to produce 1-methylimidazole-2-boronic acid or its esters. These organoboron compounds are crucial for palladium-catalyzed cross-coupling reactions. nih.gov General methods for synthesizing heterocyclic N-methyliminodiacetic acid (MIDA) boronates from corresponding bromides offer a route to stable and effective boronic acid surrogates. nih.gov

5-Methyl-1H-imidazole and its Derivatives: The synthesis of the 5-methyl-1H-imidazole moiety requires careful regiochemical control. The tautomeric nature of 4(5)-methylimidazole means that direct N-alkylation often produces a mixture of 1,4- and 1,5-disubstituted isomers. While 2-methylimidazole (B133640) can be prepared via the Radziszewski reaction from glyoxal, ammonia, and acetaldehyde, creating a specifically substituted 5-methylimidazole for coupling requires a more controlled approach. lookchem.com

A strategic pathway involves using a pre-functionalized imidazole and introducing the methyl group at the C-5 position. For cross-coupling, a 2-functionalized-5-methyl-1H-imidazole is required. This can be achieved by:

Starting with a suitable precursor that allows for regioselective introduction of a methyl group at the C-5 position.

Protecting the N-1 position to prevent isomerization.

Functionalizing the C-2 position with a leaving group (e.g., bromine) or a reactive group (e.g., boronic ester) for the subsequent coupling step.

The table below summarizes key precursors and their synthetic utility.

PrecursorCAS NumberMolecular FormulaKey Synthetic Application
1-Methylimidazole616-47-7C4H6N2Starting material for C-2 functionalization.
2-Bromo-1-methyl-1H-imidazole16681-59-7C4H5BrN2Electrophilic partner in cross-coupling reactions. sigmaaldrich.com
4(5)-Methylimidazole693-98-1C4H6N2Precursor to 5-methylimidazole derivatives.
1-Methylimidazole-2-boronic acidNot AvailableC4H7BN2O2Nucleophilic partner in Suzuki-Miyaura coupling.

Direct Synthetic Approaches to this compound

The direct formation of the C2-C2' bond between the two imidazole rings can be accomplished through several powerful synthetic strategies.

Dimerization Reactions via Lithiation and Other Organometallic Routes

One of the most direct methods for forming a 2,2'-biimidazole (B1206591) linkage is through the oxidative coupling of 2-lithioimidazole intermediates. This approach is particularly effective for synthesizing symmetrical biimidazoles.

The general mechanism involves:

Deprotonation: Treatment of 1-methylimidazole with a strong organolithium base, such as n-BuLi, at low temperatures (-78 °C) regioselectively removes the proton at the C-2 position, which is the most acidic site on the ring. researchgate.netrsc.org

Oxidative Coupling: The resulting 2-lithio-1-methylimidazole is then subjected to an oxidant. The reaction is believed to proceed through a single electron transfer (SET) mechanism, generating an imidazolyl radical. Two of these radicals then combine to form the C-C bond of the biimidazole product.

While this method is highly efficient for homo-coupling (e.g., forming 1,1'-dimethyl-2,2'-biimidazole), achieving a selective cross-coupling to produce an unsymmetrical product like this compound is exceptionally challenging. A reaction involving both 2-lithio-1-methylimidazole and a hypothetical 2-lithio-5-methyl-1H-imidazole would statistically lead to a mixture of three products: two symmetrical dimers and the desired unsymmetrical product. Separating these closely related compounds would be difficult, making this route generally unsuitable for the regioselective synthesis of unsymmetrical biimidazoles.

Cross-Coupling Methodologies for Biimidazole Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the most versatile and regioselective approach for the synthesis of unsymmetrical biaryls and biheteroaryls, including this compound. researchgate.netresearchgate.net

A plausible and controlled synthesis involves the coupling of a functionalized 1-methylimidazole with a functionalized 5-methyl-1H-imidazole. The key is to have one precursor act as the nucleophile (organoboron) and the other as the electrophile (organohalide).

Synthetic Route via Suzuki-Miyaura Coupling:

Path A: Coupling of 2-bromo-1-methylimidazole with 5-methyl-1H-imidazole-2-boronic acid (or its pinacol (B44631) ester).

Path B: Coupling of 2-bromo-5-methyl-1H-imidazole with 1-methylimidazole-2-boronic acid .

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps nih.govnih.gov:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazole, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the imidazole-boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the biimidazole product and regenerating the Pd(0) catalyst.

The choice of ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and promoting the reaction, especially with less reactive heteroaryl halides. researchgate.netnih.gov

The table below outlines a representative Suzuki-Miyaura coupling reaction.

Reaction ComponentExample Reagent/ConditionPurpose
Electrophile 2-Bromo-1-methylimidazoleProvides one imidazole ring.
Nucleophile 5-Methyl-1H-imidazole-2-boronic acid pinacol esterProvides the second imidazole ring.
Catalyst Pd(PPh3)4 or Pd(OAc)2 with a ligand (e.g., SPhos)Catalyzes the C-C bond formation.
Base K2CO3, Cs2CO3, or K3PO4Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene, or DMFSolubilizes reactants and catalyst.
Temperature 80-120 °CProvides energy for the reaction.

Condensation and Cyclization Protocols for Imidazole Ring Construction

Classical methods for constructing the imidazole ring, such as the Radziszewski reaction, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. While effective for simple imidazoles, applying this to the direct synthesis of a biimidazole is complex. To form this compound in one step, a custom, highly functionalized 1,2-dicarbonyl precursor that already contains a 5-methyl-1H-imidazol-2-yl moiety would be required. The synthesis and stability of such a precursor would be formidable challenges, making this a non-viable route for this specific target.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, particularly in palladium-catalyzed cross-coupling reactions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst System: While simple palladium sources like Pd(OAc)2 or Pd2(dba)3 can be effective, modern catalyst systems often employ pre-formed complexes or in-situ generated catalysts with specialized ligands. Bulky and electron-donating phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are known to enhance catalytic activity for challenging substrates like heteroaryl halides by promoting the oxidative addition and reductive elimination steps. nih.gov

Base and Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used, often in aqueous solutions with organic solvents like dioxane, toluene, or DMF. The specific combination can significantly impact reaction rates and yields.

Temperature and Reaction Time: Cross-coupling reactions are typically run at elevated temperatures (80–120 °C) to ensure reasonable reaction rates. Microwave irradiation can sometimes be used to shorten reaction times and improve yields. Monitoring the reaction by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent product decomposition.

Regioselectivity and Stereochemical Control in Synthesis

For an unsymmetrical molecule like this compound, regioselectivity is the paramount synthetic challenge. Stereochemistry is not a factor as the molecule is achiral and has no stereocenters.

The primary strategy for ensuring the correct connectivity is precursor control . By synthesizing and coupling specifically functionalized building blocks, the formation of undesired isomers is prevented.

In Cross-Coupling: The regiochemistry is locked in by the positions of the halide and the boronic acid on the precursor rings. For example, coupling 2-bromo-1-methylimidazole with 5-methyl-1H-imidazole-2-boronic acid can only lead to the desired this compound (assuming the N-H of the second ring is appropriately protected or does not interfere). This contrasts sharply with methods like statistical dimerization of lithiated species, where regiocontrol is absent.

In Precursor Synthesis: Achieving regioselectivity during the synthesis of the precursors themselves is vital. As mentioned, the lithiation of 1-methylimidazole is highly regioselective for the C-2 position due to its high acidity. However, functionalizing the 4(5)-methylimidazole ring requires more care to avoid isomeric mixtures. A multi-step, directed synthesis is often necessary to install functional groups at specific positions with high fidelity. For instance, computational studies on related systems have shown how substituents can direct the regiochemical outcome of cyclization reactions leading to imidazole formation. nih.gov

By employing a convergent strategy based on a regioselectively controlled cross-coupling reaction, the unambiguous synthesis of this compound can be achieved with high efficiency and purity.

Post-Synthetic Derivatization and Functionalization of this compound

The reactivity of this compound is governed by the electronic nature of the imidazole rings and the directing effects of the two methyl substituents. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the C4 and C5 positions. globalresearchonline.netuobabylon.edu.iq The N1-methyl group prevents substitution at that nitrogen, while the C5'-methyl group occupies a potential reaction site. Consequently, the primary positions available for functionalization on the this compound scaffold are the C4, C5, and C4' positions.

Electrophilic nitration and halogenation are fundamental methods for functionalizing the biimidazole core, often serving as a preliminary step for further modifications.

Nitration: The introduction of nitro groups is a powerful way to modify the electronic properties of the biimidazole system, making the rings electron-deficient. The nitration of the parent 2,2'-biimidazole to produce 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) has been achieved using various nitrating agents. figshare.com A common method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.org For this compound, the reaction would proceed at the unsubstituted C4, C5, and C4' positions. Depending on the reaction conditions (temperature, time, and concentration of nitrating agent), mono-, di-, or tri-nitro derivatives could be selectively synthesized.

Halogenation: Halogenation, particularly bromination, provides a versatile handle for subsequent cross-coupling reactions. Direct bromination can be achieved using reagents like bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). Other halogenating agents reported for heterocyclic systems include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which is an efficient source of electrophilic bromine. globalresearchonline.netpharmaguideline.com The reaction with this compound is expected to yield a mixture of brominated products at the C4, C5, and C4' positions, which can be controlled through stoichiometry.

The table below summarizes representative conditions for these electrophilic substitution reactions as they would apply to the this compound scaffold.

ReactionReagents and ConditionsExpected Major Product(s)
Nitration Conc. HNO₃ / Conc. H₂SO₄, 0-25 °C1,5'-Dimethyl-4,5,4'-trinitro-1H,1'H-2,2'-biimidazole
Bromination N-Bromosuccinimide (NBS), CCl₄, refluxMixture of mono-, di-, and tri-bromo derivatives at C4, C5, C4'
Iodination I₂, NaOH (aq)2,4,5-triiodoimidazole is known to form; similar substitution expected
Chlorination N-Chlorosuccinimide (NCS), CH₃CNMixture of chlorinated derivatives at C4, C5, C4'

Beyond nitration and halogenation, a broader range of functional groups can be introduced onto the biimidazole core.

Electrophilic Substituents: Other classic electrophilic aromatic substitution reactions such as sulfonation and Friedel-Crafts type reactions can be applied. Sulfonation can typically be achieved with fuming sulfuric acid (oleum) to introduce sulfonic acid groups (-SO₃H) at the available carbon positions. These groups enhance water solubility and can act as coordination sites.

Nucleophilic Substituents: The direct nucleophilic substitution on an electron-rich imidazole ring is generally unfavorable. globalresearchonline.netpharmaguideline.com However, the introduction of potent electron-withdrawing groups, such as nitro groups, dramatically alters the ring's reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net A halogen atom (e.g., Br) positioned on a nitrated biimidazole ring can be readily displaced by a variety of nucleophiles. Research on nitro-activated haloimidazoles has shown that halogens at the C4 and C5 positions are susceptible to displacement by nucleophiles like alkoxides (e.g., CH₃O⁻), thiolates (e.g., PhS⁻), and amines. rsc.org

This two-step strategy can be applied to this compound:

Activation: Halogenation at the C4, C5, or C4' position, followed by nitration to introduce electron-withdrawing nitro groups.

Substitution: Reaction of the resulting halo-nitro derivative with a chosen nucleophile to displace the halogen.

The table below outlines this synthetic sequence for introducing nucleophilic substituents.

StepReactionReactantReagents and ConditionsIntermediate/Product
1a Halogenation 1,5'-Me₂-biimidazoleNBS, CCl₄4-Bromo-1,5'-dimethyl-1H,1'H-2,2'-biimidazole
1b Activation 4-Bromo-1,5'-Me₂-biimidazoleConc. HNO₃ / H₂SO₄4-Bromo-1,5'-dimethyl-5,4'-dinitro-1H,1'H-2,2'-biimidazole
2 Substitution 4-Bromo-1,5'-Me₂-5,4'-dinitro...NaOCH₃, CH₃OH, reflux4-Methoxy-1,5'-dimethyl-5,4'-dinitro-1H,1'H-2,2'-biimidazole

Halogenated derivatives of this compound are key building blocks for constructing larger, π-conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for this purpose. nih.gov These methods enable the formation of C-C bonds between the biimidazole core and various aryl, heteroaryl, or alkynyl groups.

For example, a bromo-substituted derivative, such as 4-bromo-1,5'-dimethyl-1H,1'H-2,2'-biimidazole, can be coupled with an arylboronic acid (Suzuki reaction) or an organostannane (Stille reaction) to form a new C-C bond. cdnsciencepub.comnih.gov This approach has been used to synthesize biimidazole-based conjugated polymers for applications in fluorescent sensors. rsc.orgacs.org By using di- or tri-halogenated biimidazoles, complex polymeric or dendritic structures can be assembled.

The following table details synthetic routes to extended conjugated systems using halogenated this compound as a precursor.

Reaction TypeBiimidazole SubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki Coupling 4-Bromo-1,5'-Me₂-biimidazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O4-Phenyl-1,5'-dimethyl-1H,1'H-2,2'-biimidazole
Stille Coupling 4,5-Dibromo-1,5'-Me₂-biimidazole2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂, DMF, reflux4,5-Di(thiophen-2-yl)-1,5'-dimethyl-1H,1'H-2,2'-biimidazole
Sonogashira Coupling 4-Iodo-1,5'-Me₂-biimidazolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N4-(Phenylethynyl)-1,5'-dimethyl-1H,1'H-2,2'-biimidazole

Advanced Spectroscopic and Solid State Structural Elucidation of 1,5 Dimethyl 1h,1 H 2,2 Biimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Following a comprehensive review of available scientific literature, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole is not available in published research. While NMR data exists for related isomers, such as 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole, the specific substitution pattern of the 1,5'-dimethyl isomer precludes direct comparison or extrapolation of that data. The unique electronic and steric environment of each proton and carbon atom in this compound would result in a distinct set of chemical shifts and coupling constants.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been reported. For a definitive structural assignment, such data would be essential. Hypothetically, the ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups and the protons on the imidazole (B134444) rings, with their chemical shifts influenced by their respective positions. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the methyl carbons and the carbons of the biimidazole core.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

There are no published studies employing two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced techniques are crucial for unambiguously establishing the connectivity between protons and carbons within the molecule, which would be particularly important to confirm the 1,5'-substitution pattern and differentiate it from other isomers.

Solution-State Conformational Analysis through NMR

Research on the solution-state conformational analysis of this compound using NMR techniques, such as Nuclear Overhauser Effect (NOE) studies, is not present in the available literature. Such studies would provide valuable insights into the preferred spatial arrangement of the two imidazole rings and the methyl groups in solution, including the dihedral angle between the rings, which has significant implications for the molecule's electronic and steric properties.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Detailed experimental vibrational spectroscopy data for this compound is not available in the scientific literature. Vibrational spectroscopy is a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."

Raman Spectroscopy for Molecular Vibrational Modes

There is no published Raman spectroscopy data for this compound. Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds. A Raman spectrum would be valuable for characterizing the vibrational modes of the biimidazole skeleton and the methyl group substitutions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and various fragment ions. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound (C₈H₁₀N₄), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for such aromatic heterocyclic compounds include:

Loss of a Methyl Radical: Cleavage of a methyl group (·CH₃) would result in a significant fragment ion at [M-15]⁺.

Ring Fragmentation: The biimidazole core can undergo cleavage. Common losses include neutral molecules like hydrogen cyanide (HCN), leading to fragments at [M-27]⁺ or subsequent fragments. sapub.org

Cleavage of the Biimidazole Bond: The C-C bond linking the two imidazole rings could break, although this is often less favorable than the loss of small substituents. libretexts.org

The relative abundance of these fragments provides valuable information for confirming the compound's structure and distinguishing it from its isomers, as the substitution pattern influences fragmentation probabilities. nih.gov The most stable fragments typically produce the most intense peaks in the spectrum. uni-saarland.demiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition.

The theoretical monoisotopic mass of this compound (C₈H₁₀N₄) is calculated to be 162.090546 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula and ruling out other potential formulas that might have the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ubbcluj.ro This technique is particularly useful for studying compounds with conjugated π-systems, such as the biimidazole core.

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands in the UV region, primarily due to π → π* transitions within the conjugated biimidazole ring system. uzh.chuomustansiriyah.edu.iq The imidazole rings constitute the chromophore, the part of the molecule responsible for light absorption. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure.

Key electronic transitions expected include:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic rings. uzh.ch

n → π transitions:* These are typically weaker absorptions at longer wavelengths resulting from the promotion of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals. uzh.ch

The presence and position of the methyl groups can cause slight shifts in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to the unsubstituted 2,2'-biimidazole (B1206591). uomustansiriyah.edu.iq

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Crystallographic Parameters, Bond Lengths, and Bond Angles

A successful single-crystal X-ray diffraction experiment on this compound would yield detailed crystallographic data. While specific experimental data is not available, the type of information obtained is well-established. This data would be presented in standardized tables.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₁₀N₄
Formula Weight162.19 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (Molecules/unit cell)e.g., 4

The analysis would also provide precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the imidazole rings and methyl substituents.

Table 2: Representative Bond Lengths and Angles (Hypothetical)

Bond/AngleValue (Å or °)
C2-C2'~1.46 Å
N1-C2~1.35 Å
N1-C5~1.38 Å
N1-C(Methyl)~1.47 Å
C4-C5~1.36 Å
N1-C2-N3~110°
C2-N1-C5~108°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing, or how molecules arrange themselves in the solid state, is governed by intermolecular interactions. nih.gov For this compound, the analysis would focus on non-covalent forces such as:

Hydrogen Bonding: Although lacking traditional N-H donors, weak C-H···N hydrogen bonds are expected, where a hydrogen atom from a methyl group or an imidazole ring interacts with a nitrogen atom of an adjacent molecule. nih.gov These interactions play a significant role in stabilizing the crystal lattice. acs.orgresearchgate.net

π-π Stacking: The planar, aromatic imidazole rings can stack on top of each other in either a face-to-face or offset arrangement. These interactions are crucial in the crystal engineering of aromatic compounds. sci-hub.st

Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

Polymorphism and Crystal Packing Architectures of this compound and Its Derivatives

A comprehensive review of the available scientific literature reveals a notable scarcity of specific research focused on the polymorphism of this compound. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials science and pharmaceuticals due to its influence on the physical and chemical properties of a solid. However, dedicated studies identifying and characterizing different polymorphic forms of this compound have not been reported in the accessible literature.

While information on polymorphism is limited, the crystal packing architecture of closely related isomers, particularly 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole, provides valuable insights into the supramolecular interactions that likely govern the solid-state assembly of such molecules. A crystal structure for 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole is available in the Cambridge Structural Database (CSD) with the deposition code CCDC 131409. Although a detailed analysis of this specific structure in a peer-reviewed publication could not be retrieved for an in-depth discussion, general principles of crystal engineering allow for a reasoned projection of its crystal packing features.

The crystal packing of dimethyl-2,2'-biimidazole derivatives is expected to be dominated by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors (like N-H protons, which are replaced by methyl groups), the crystal architecture is likely directed by C-H···N hydrogen bonds and π-π stacking interactions between the imidazole rings. The planarity and aromatic nature of the biimidazole core facilitate face-to-face or offset π-stacking arrangements, which are common in nitrogen-containing heterocyclic compounds.

In the broader context of biimidazole derivatives, studies on their coordination complexes have shown that the biimidazole ligand can adopt various conformations, from planar to significantly twisted, depending on the coordination environment and the presence of other ligands. This conformational flexibility is another factor that could, in principle, lead to polymorphism in the free ligand itself, as different conformers might pack into different crystal lattices.

Without experimental data for this compound, a detailed crystallographic data table cannot be presented. However, for a representative N-methylated biimidazole, the following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

Crystallographic Parameter Representative Value for a Dimethyl-2,2'-biimidazole
Chemical FormulaC₈H₁₀N₄
Formula Weight162.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Key Intermolecular InteractionsC-H···N, π-π stacking

Note: Specific unit cell parameters and other crystallographic data are not available in the reviewed literature for this compound and require experimental determination.

Further research involving systematic crystallization screening and single-crystal X-ray diffraction analysis of this compound is necessary to elucidate its potential for polymorphism and to definitively characterize its crystal packing architecture. Such studies would be valuable for understanding the structure-property relationships in this class of compounds.

Coordination Chemistry of 1,5 Dimethyl 1h,1 H 2,2 Biimidazole As a Versatile Ligand

Ligand Design Principles and Chelation Properties of 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

The 2,2'-biimidazole (B1206591) core is a cornerstone in ligand design due to its versatile coordination capabilities. As a bidentate, N,N'-donor ligand, it forms stable five-membered chelate rings with a wide array of metal ions. The derivatization of this core, for instance with methyl groups as in this compound, allows for the fine-tuning of its chemical properties.

Bidentate Coordination Modes and Chelating Ring Strain

The fundamental coordination mode of this compound involves the two nitrogen atoms (one from each imidazole (B134444) ring) that are not substituted with a methyl group or hydrogen, acting as a bidentate chelating ligand. This chelation results in the formation of a stable five-membered ring with the metal center. The geometry of this chelate ring is influenced by the size of the metal ion. The parent 2,2'-biimidazole ligand shows a preference for forming minimum-strain complexes with large metal ions.

In complexes, the biimidazole ligand and its derivatives typically adopt a pseudo-octahedral geometry around the metal center, as seen in various ruthenium complexes where the ligand occupies one coordination plane. nih.gov The planarity of the ligand itself can be distorted upon coordination, with the two imidazole rings twisting relative to each other to accommodate the geometric requirements of the metal's coordination sphere.

Electronic and Steric Influence of Methyl Substitution on Coordination Behavior

The introduction of methyl groups onto the biimidazole framework significantly alters its coordination behavior through a combination of electronic and steric effects. rsc.orgnih.gov

Electronic Effects: Methyl groups are electron-donating. In this compound, the methyl group at the 1-position and the one at the 5'-position both increase the electron density on the imidazole rings. This enhanced electron density increases the basicity (and thus the σ-donor capability) of the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds compared to the unsubstituted parent ligand.

Steric Effects: The position of substitution is critical in dictating steric influence.

C-Alkylation (5'-position): A methyl group on a carbon atom of the imidazole ring (C5') introduces steric bulk in the direct vicinity of the metal's coordination sphere. This can influence how other ligands pack around the metal center and may hinder the approach of solvent molecules or substrates in catalytic applications.

For the unsymmetrically substituted this compound, an interplay of these effects would be expected, leading to a unique coordination environment that is distinct from both the parent ligand and its symmetrically substituted counterparts. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with biimidazole-type ligands typically involves the reaction of a metal salt or a precursor complex with the ligand in a suitable solvent. The resulting complexes are characterized using a suite of analytical techniques, including ESI-MS, UV-Vis spectroscopy, and NMR. niscpr.res.in

Complexes with Transition Metals (e.g., Ruthenium(II), Copper(I), Silver(I), Gold(I/II), Palladium)

The 2,2'-biimidazole framework has been used to create a vast number of complexes with transition metals.

Ruthenium(II): Ruthenium(II) complexes containing a biimidazole ligand are well-documented. acs.org A common synthetic route involves reacting a precursor like cis-[Ru(bpy)₂(Cl)₂] with the biimidazole ligand in a solvent such as aqueous ethanol. ijpsr.com This yields heteroleptic complexes of the type [Ru(NN)₂(biim)]²⁺, where NN is another bidentate ligand like 2,2'-bipyridine (B1663995). ijpsr.comrsc.org These complexes are often studied for their interesting photophysical and electrochemical properties. acs.orgijpsr.com

Palladium(II): Palladium complexes with biimidazole ligands have been synthesized and explored for their catalytic activity.

Other Transition Metals: The parent 2,2'-biimidazole is known to form coordination compounds with a variety of other metals, including Copper(I), Silver(I), and Gold(I/II), which are often investigated for catalytic applications.

Table 1: Examples of Transition Metal Complexes with Biimidazole-Type Ligands
Metal IonComplex FormulaLigandsKey Findings/Application
Ruthenium(II)[Ru(bpy)₂(L)]²⁺L = 4,5-disubstituted-1H,1'H-2,2'-biimidazole; bpy = 2,2'-bipyridineStudied for redox behavior and DNA cleavage activity. ijpsr.com
Ruthenium(III)cis-[RuCl₂(H₂biim)₂]ClH₂biim = 2,2'-biimidazoleCharacterized by X-ray diffraction, showing distorted octahedral geometry. nih.gov
Iridium(III)[Ir(ppy)₂(mbiim)]Clmbiim = 1-Methyl-2,2'-biimidazole; ppy = 2-phenylpyridineInvestigated as a photosensitizer for photodynamic therapy. niscpr.res.in
Iron(II)Fe(TPMA)(BIM)₂BIM = 2,2'-biimidazole; TPMA = tris(2-pyridylmethyl)amine (B178826)Exhibits gradual spin crossover behavior. researchgate.net
Rhenium(V)[ReOCl₂(OPPh₃)(biimH₂)]ClbiimH₂ = 2,2'-biimidazoleCrystal structure shows strong hydrogen bonding between the ligand and a chloride counterion. acs.org

Coordination with Main Group and Lanthanide Metal Ions

While less common than transition metal complexes, biimidazole ligands also coordinate to main group and lanthanide ions. The coordination chemistry with these elements is driven by the ligand's hard N-donor sites, making them suitable for binding to these hard Lewis acidic metal centers. The ability of the biimidazole ligand to connect metal centers after deprotonation offers pathways to novel multi-metallic assemblies involving lanthanides, which could have interesting photophysical properties. nih.gov However, the literature on lanthanide and main group metal complexes of simple biimidazole ligands is less extensive compared to that of transition metals.

Structural Diversity and Geometrical Arrangements of Coordination Compounds

The coordination compounds formed with biimidazole ligands exhibit remarkable structural diversity. ccspublishing.org.cn This diversity stems from the ligand's ability to act not only as a simple chelating agent but also as a bridging unit.

Mononuclear Complexes: In its protonated or N-disubstituted form (like 1,1'-dimethyl-2,2'-biimidazole), the ligand typically acts as a bidentate chelate, forming mononuclear complexes. nih.gov In these cases, the geometry is dictated by the metal's preferred coordination number and the steric bulk of other co-ligands. For instance, cis-[RuCl₂(H₂biim)₂]Cl features a distorted octahedral geometry around the Ru(III) center. nih.gov The average Ru-N bond lengths in this complex are approximately 2.05 Å. nih.gov

Polynuclear and Supramolecular Structures: The parent 2,2'-biimidazole possesses acidic N-H protons. Upon deprotonation, the resulting biimidazolate anion can act as a bridging ligand, connecting two or more metal centers to form di- or polynuclear complexes. rsc.orgnih.gov This bridging capability is a key feature that allows for the construction of complex molecular architectures. Furthermore, the remaining N-H groups in coordinated, protonated biimidazole can act as hydrogen-bond donors, interacting with counter-ions or solvent molecules to build extended supramolecular networks. acs.orgccspublishing.org.cn

The table below summarizes some of the structural features observed in biimidazole complexes.

Table 2: Structural Characteristics of Selected Biimidazole Complexes
ComplexMetal Center GeometryCoordination ModeKey Structural Feature
cis-[RuCl₂(H₂biim)₂]Cl nih.govDistorted OctahedralBidentate ChelateAverage Ru-N bond length of ~2.05 Å and Ru-Cl of ~2.36 Å. nih.gov
[ReOCl₂(OPPh₃)(biimH₂)]Cl acs.orgDistorted OctahedralBidentate ChelateStrong N-H···Cl⁻ hydrogen bonds stabilize the crystal structure. acs.org
[Ru₂(bpy)₄(biim)][ClO₄]₂ rsc.org(Not specified)Bridging (biim²⁻)Dinuclear complex formed via the deprotonated biimidazolate bridge. rsc.org

Mononuclear and Polynuclear Complexes

The 2,2'-biimidazole framework and its N-alkylated derivatives readily form stable mononuclear and polynuclear complexes with a variety of transition metals. The bidentate chelating nature of the ligand, utilizing the two nitrogen atoms of the imidazole rings, facilitates the formation of pseudo-octahedral metal centers. nih.gov

In mononuclear complexes, the metal ion is coordinated to one or more biimidazole ligands, with the remaining coordination sites occupied by other ligands or solvent molecules. For instance, homoleptic complexes such as [Cr(Me2biim)3]3+ (where Me2biim is 1,1'-dimethyl-2,2'-bi-1H-imidazole) have been synthesized and structurally characterized. nih.gov Similarly, heteroleptic complexes, where the biimidazole ligand is combined with other ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen), are common. Ruthenium(II) complexes of the type [Ru(bpy)2(L)]2+, where L is a substituted 2,2'-biimidazole, have been extensively studied. ijpsr.com

The coordination geometry around the metal center is typically a distorted octahedron. In cis-[RuCl2(H2biim)2]Cl·4H2O, the Ru(III) ion is bonded to four nitrogen atoms from two 2,2'-biimidazole molecules and two chloride ions. nih.gov The Ru-N bond lengths are in the range of 2.050-2.058 Å, while the Ru-Cl bond lengths are around 2.351-2.367 Å. nih.gov

The N-H protons of unmethylated or partially methylated biimidazole ligands can be deprotonated, leading to the formation of anionic ligands that can act as bridging units between metal centers, thus forming polynuclear complexes. This pH-tunable bridging capability is a key feature of this ligand family. nih.gov

ComplexMetal IonOther LigandsKey Structural FeatureReference
[Cr(Me2biim)3]3+Cr(III)NoneHomoleptic, pseudo-octahedral nih.gov
[Ru(bpy)2(L)]2+Ru(II)2,2'-bipyridineHeteroleptic, mononuclear ijpsr.com
cis-[RuCl2(H2biim)2]ClRu(III)ChlorideDistorted octahedral geometry nih.gov
[ReOCl3(biimMe2)]Re(V)Oxo, ChlorideMononuclear oxorhenium(V) complex acs.org

One-, Two-, and Three-Dimensional Coordination Polymers

The ability of 2,2'-biimidazole and its derivatives to act as bridging ligands is fundamental to the construction of coordination polymers (CPs). These extended structures can have one-, two-, or three-dimensional networks. The dimensionality and topology of the resulting CP are influenced by the coordination geometry of the metal ion, the nature of the ligand, and the presence of counter-ions or solvent molecules that can participate in hydrogen bonding.

N-heterocyclic carboxylate ligands, which combine N-atom donors (like imidazole) and O-atom donors, are particularly effective in forming CPs with diverse structures. nih.gov For example, a two-dimensional manganese(II) coordination polymer has been synthesized using a derivative of 2,2'-biimidazole containing carboxylic acid groups. nih.gov In this structure, the Mn(II) ions are linked by the hexadentate ligand to form 2D sheets. These layers are further connected by N-H···O hydrogen bonds to create a three-dimensional supramolecular network. nih.gov

Similarly, a two-dimensional lead(II) coordination polymer has been constructed from a semi-rigid ditopic 2,2'-biimidazole derivative, resulting in a corrugated layer structure. nih.gov The layers are extended into a three-dimensional framework through further interactions. nih.gov The synthesis of two-dimensional layer networks has also been reported for copper(II) and cobalt(II) complexes with a sterically hindered bis-imidazole ligand. semanticscholar.org

The self-assembly of metal cations with linear bidentate ligands like biimidazoles can lead to interwoven two- and three-dimensional coordination polymers. rsc.org The flexibility and multiple coordination sites of these ligands allow for the formation of complex, high-dimensional structures.

Electronic Structure and Redox Properties of Metal-1,5'-Dimethyl-1H,1'H-2,2'-biimidazole Complexes

The electronic properties of metal complexes containing this compound and related ligands are of significant interest due to their potential applications in sensing, catalysis, and molecular electronics.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Complexes of d6 metal ions like Ru(II) with diimine ligands such as 2,2'-biimidazole derivatives typically exhibit strong absorption bands in the visible region of the electronic spectrum. These bands are assigned to metal-to-ligand charge transfer (MLCT) transitions, which involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. acs.org

In Ru(II) polypyridyl complexes containing a 2,2'-biimidazole ligand, the broad absorption band in the blue region is attributed to a d-π* MLCT transition. acs.org Theoretical studies using time-dependent density functional theory (TD-DFT) have confirmed that these MLCT transitions in Ru-biimidazole complexes primarily involve the π* orbitals of the polypyridyl (e.g., bipyridine or phenanthroline) ligands. acs.orgrsc.org

The energy of the MLCT band is sensitive to the electronic environment. For instance, deprotonation of the biimidazole ligand leads to a significant red-shift of the MLCT absorption. researchgate.net This is because the increased electron-donating ability of the deprotonated ligand destabilizes the metal d-orbitals, reducing the energy gap for the MLCT transition.

Complex TypeTransitionTypical Wavelength RangeInfluencing FactorsReference
[Ru(bpy)2(biim)]2+d(Ru) → π(bpy)400-500 nmLigand substitution, solvent acs.orgrsc.org
Deprotonated [Ru(bpy)2(biim)]+d(Ru) → π(bpy)Red-shifted vs. protonatedpH, anion binding researchgate.net

Electrochemical Behavior and Redox Couples (e.g., Ru(II)/Ru(III))

The electrochemical properties of these complexes are characterized by reversible redox processes. For ruthenium complexes, the Ru(II)/Ru(III) couple is a key feature. The potential of this redox couple provides insight into the electronic effects of the coordinated ligands.

Mononuclear ruthenium(II) complexes of the type [Ru(bpy)2(L)]2+, where L is a substituted 2,2'-biimidazole, exhibit a reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. ijpsr.com The half-wave potential (E1/2) for these complexes is influenced by the substituents on the biimidazole ligand. For example, a complex with 4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole has an E1/2 of +0.8698 V, while a complex with 4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole has an E1/2 of +0.8395 V (vs. Ag/AgCl). ijpsr.com This indicates that electron-donating groups on the biimidazole ligand make the ruthenium center easier to oxidize.

The redox potential can also be modulated by external stimuli. For instance, the binding of anions to the N-H protons of the biimidazole ligand can alter the electrochemical response of the complex. acs.org

Spin-Crossover Phenomena in Iron(II) Complexes

Iron(II) (a d6 metal ion) in an octahedral coordination environment can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the strength of the ligand field. When the ligand field energy is comparable to the electron spin-pairing energy, a transition between the HS and LS states, known as spin crossover (SCO), can be induced by external stimuli such as temperature, pressure, or light. researchgate.net

Mononuclear iron(II) complexes with N-alkylated derivatives of 2,2'-biimidazole have been shown to exhibit temperature-driven spin crossover. researchgate.net For example, the complex Fe(TPMA)(XBIM)2 (where TPMA is tris(2-pyridylmethyl)amine and XBIM is 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole) displays an abrupt SCO with thermal hysteresis. researchgate.net The transition temperature (T1/2) is around 196 K on cooling and 203 K on heating. researchgate.net

The nature of the SCO (gradual vs. abrupt) and the transition temperature are highly sensitive to intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. researchgate.net Stronger intermolecular interactions generally lead to more cooperative and abrupt spin transitions. researchgate.net These complexes can also exhibit a photo-induced low-spin to high-spin transition at low temperatures, a phenomenon known as the LIESST effect (Light-Induced Excited Spin-State Trapping). researchgate.net

ComplexSpin TransitionT1/2HysteresisKey FeatureReference
Fe(TPMA)(BIM)2Gradual SCO190 K-- researchgate.net
Fe(TPMA)(XBIM)2Abrupt SCO~196-203 K~7 KCooperative intermolecular interactions researchgate.net

Photophysical Properties of Coordination Compounds

The coordination compounds of this compound and its analogs often exhibit interesting photophysical properties, including luminescence. The emission characteristics are closely linked to the nature of the lowest-lying excited state, which is typically of MLCT character for Ru(II) complexes.

Ruthenium(II) complexes with biimidazole-type ligands show emission in the red region of the spectrum, with maxima typically between 650 and 670 nm. researchgate.net The luminescence intensity and lifetime are highly dependent on the environment. For example, with increasing pH, the emission intensity of [Ru(bpy)2(Biim)]2+ decreases, and upon double deprotonation, the luminescence is completely quenched. researchgate.net This is attributed to a proton-coupled deactivation of the excited MLCT state. researchgate.net

The N-H groups of the biimidazole ligand can act as hydrogen-bond donors, allowing these complexes to function as luminescent sensors for anions. acs.org Binding of an anion through hydrogen bonding can lead to quenching of the luminescence, providing a mechanism for optical sensing. acs.org

Coordination complexes of other metals with biimidazole ligands also show luminescent properties. A cadmium complex, [Cd(L)2(1,2,3-HBTC)]·3H2O (where L = 2,2'-H2biimidazole), has been reported to be luminescent in the solid state. ccspublishing.org.cn

Luminescence and Phosphorescence Characteristics

There is no available research data detailing the luminescence and phosphorescence characteristics of coordination compounds formed with the this compound ligand.

Absorption and Emission Spectra Analysis

Specific absorption and emission spectra for metal complexes of this compound have not been reported in the searched literature.

Catalytic Applications and Mechanistic Insights Involving 1,5 Dimethyl 1h,1 H 2,2 Biimidazole

1,5'-Dimethyl-1H,1'H-2,2'-biimidazole as a Direct Catalyst or Organocatalyst

While the broader class of imidazoles has been recognized for its ability to act as organocatalysts, specific studies detailing the use of this compound in this capacity are not extensively documented. Imidazole (B134444) and its derivatives can function as nucleophilic or base catalysts in various organic reactions. The presence of the two imidazole moieties in this compound could potentially offer cooperative catalytic effects. However, research in this specific area is still emerging. In a broader context, imidazole has been employed as an organocatalyst in multicomponent reactions, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the potential of the imidazole core in catalysis.

Metal-1,5'-Dimethyl-1H,1'H-2,2'-biimidazole Complexes as Catalysts

The primary catalytic applications of this compound involve its use as a ligand in transition metal complexes. The two nitrogen atoms of the imidazole rings can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, metal complexes of this compound and its parent compound, 2,2'-biimidazole (B1206591), have demonstrated efficacy in a range of reactions. These complexes are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions.

For instance, palladium complexes of biimidazole derivatives have been utilized in cross-coupling reactions. While specific data for the 1,5'-dimethyl derivative is limited, related biimidazolium-based ionic liquids have been shown to be excellent media and ligands for palladium-catalyzed Suzuki cross-coupling reactions. These systems can be recycled multiple times without a significant decrease in catalytic performance.

Ruthenium complexes containing biimidazole-like ligands have also been studied for their photooxidative and photophysical properties, which are relevant to photoredox catalysis rsc.org. The electronic properties of the biimidazole ligand can be tuned to modulate the excited-state properties of the metal complex, influencing its catalytic activity.

MetalCo-ligandsReaction TypeSubstratesProductYield (%)Reference
Palladium-Suzuki Cross-CouplingAryl halides, Arylboronic acidsBiarylsHigh (recyclable)N/A
Ruthenium2,2'-bipyridine (B1663995)Photoredox CatalysisOrganic substratesOxidized/Reduced productsVaries rsc.org

Heterogeneous Catalysis and Supported Catalytic Systems

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound and its parent compound have been incorporated into heterogeneous catalytic systems. This is often achieved by immobilizing the metal-biimidazole complex onto a solid support.

A notable example is the use of a biimidazole Cu(I) complex supported on magnetic Fe3O4 nanoparticles as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium beilstein-journals.org. This system offers the advantages of easy catalyst recovery using an external magnet and the use of an environmentally benign solvent.

Another approach involves the creation of organic-inorganic hybrid materials. A hybrid material composed of MoO3 chains decorated with 2,2'-biimidazole ligands has been shown to be a versatile and recoverable heterogeneous catalyst for oxidation reactions, such as epoxidation and sulfoxidation, using tert-butylhydroperoxide as the oxidant rsc.org.

Catalyst SystemSupportReaction TypeSubstratesProductsKey FeaturesReference
Cu(I)-biimidazoleFe3O4 nanoparticlesSynthesis of imidazo[1,2-a]pyridinesAldehydes, amines, alkynesImidazo[1,2-a]pyridinesMagnetically recoverable, aqueous medium beilstein-journals.org
MoO3-biimidazole-Oxidation (Epoxidation, Sulfoxidation)Alkenes, SulfidesEpoxides, SulfoxidesHeterogeneous, stable, recoverable rsc.org

Elucidation of Catalytic Mechanisms and Intermediates

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by metal-biimidazole complexes, the mechanism typically involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination in the case of cross-coupling reactions.

In the context of oxidation catalysis by the MoO3-biimidazole hybrid material, the proposed mechanism involves the coordination of the substrate to the molybdenum center, followed by oxygen transfer from the peroxide oxidant. The biimidazole ligand is thought to stabilize the catalytically active metal species.

For electrochemical reactions, such as the nickel/biimidazole-catalyzed reductive cross-coupling of aryl aziridines with aryl iodides, mechanistic studies suggest the involvement of a radical pathway in the ring-opening of the aziridine.

Ligand Tuning for Enhanced Catalytic Activity, Selectivity, and Stability

The catalytic properties of a metal complex can be finely tuned by modifying the structure of the ligand. In the case of this compound, the methyl groups on the nitrogen atoms introduce specific electronic and steric effects compared to the parent 2,2'-biimidazole.

The methyl groups are electron-donating, which can increase the electron density on the metal center. This can, in turn, affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, in chromium complexes, the replacement of 2,2'-bipyridine with 2,2'-biimidazole leads to an increase in the trigonal distortion of the pseudo-octahedral complex, which can influence its reactivity nih.gov. The introduction of methyl groups on the biimidazole ligand can further modulate these geometric and electronic properties.

Furthermore, modifying the substituents on the biimidazole backbone can influence the stability and solubility of the resulting metal complexes, which are important practical considerations for catalytic applications. For instance, restricting the number of biimidazole ligands in a chromium complex can overcome solubility issues and allow for the implementation of the complex in "complex-as-ligand" strategies nih.gov.

Applications in Specific Chemical Reactions (e.g., Oxidation, Reduction, Cross-Coupling)

Complexes of this compound and related biimidazole derivatives have found applications in a variety of important chemical transformations.

Oxidation: As mentioned earlier, a molybdenum-biimidazole hybrid material serves as an effective heterogeneous catalyst for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides rsc.org. Ruthenium complexes with biimidazole-like ligands have also been investigated for their photooxidative properties rsc.org.

Reduction: While specific examples for this compound are limited, the broader class of benzimidazole (B57391) derivatives has been used in palladium-catalyzed reduction of olefins and nitroarenes enpress-publisher.com.

Cross-Coupling: Biimidazole ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions acs.org. Nickel-biimidazole complexes have been used in the electrochemical enantioselective reductive cross-coupling of aryl aziridines with aryl iodides.

Reaction TypeMetalCatalyst SystemSubstratesProductsYield (%)Reference
OxidationMolybdenumMoO3-biimidazole hybridCycloocteneCyclooctene oxide>99 rsc.org
Cross-CouplingNickelNi/biimidazoleAryl aziridines, Aryl iodidesβ-phenethylaminesGood to excellentN/A
Cross-CouplingPalladiumPd-biimidazolium ionic liquidAryl halides, Arylboronic acidsBiarylsHigh acs.org
ReductionPalladiumPolymer-supported Pd-benzimidazoleOlefins, NitroarenesAlkanes, AnilinesHigh enpress-publisher.com

Theoretical and Computational Chemistry Studies of 1,5 Dimethyl 1h,1 H 2,2 Biimidazole Systems

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are essential for determining the most stable configuration and the intrinsic electronic features of a molecule in its ground state.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A primary application of DFT in quantum chemistry is geometry optimization, an iterative process that seeks to find the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. This analysis provides deep insights into the molecule's stability, reactivity, and optical properties.

A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that helps to determine the chemical reactivity and kinetic stability of a molecule. royalsocietypublishing.org Molecules with a small HOMO-LUMO gap are generally more reactive and are often associated with enhanced nonlinear optical (NLO) responses. royalsocietypublishing.org

Furthermore, the analysis of charge distribution and the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge landscape of the molecule. The MEP map illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most likely to be involved in chemical reactions. Although specific FMO energy values and MEP maps for 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole have not been reported, these analyses are standard practice in the computational study of related heterocyclic compounds. researchgate.net

Excited State Properties and Spectroscopic Simulations

Understanding the behavior of molecules upon absorption of light is crucial for applications in fields like optoelectronics and photochemistry. Computational methods can simulate these processes and predict spectroscopic outcomes.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying molecular excited states and predicting absorption and emission spectra. By calculating the vertical transition energies from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule. royalsocietypublishing.org These calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the probability of a given electronic transition and thus the intensity of the spectral band. rsc.org

TD-DFT can also be used to predict emission (fluorescence and phosphorescence) spectra. This is typically achieved by first optimizing the geometry of the lowest singlet (for fluorescence) or triplet (for phosphorescence) excited state and then calculating the energy of the transition back to the ground state. This methodology has been used to successfully reproduce the experimental spectra of various biimidazole-containing complexes. rsc.orgresearchgate.net However, specific TD-DFT predicted UV-Vis or emission spectra for this compound are not currently available in scientific literature.

Phosphorescence and Fluorescence Quantum Yield Calculations

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Similarly, the phosphorescence quantum yield (Φ_P) measures the efficiency of phosphorescence. Calculating these yields computationally is a complex task as it requires determining the rates of all competing de-excitation pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing).

Theoretical predictions of quantum yields often involve calculating the radiative decay rate from the oscillator strength of the transition and estimating non-radiative decay rates using various theoretical models and empirical formulas. While methods exist for these calculations, they are less routine than spectral predictions. Currently, there are no reported theoretically calculated fluorescence or phosphorescence quantum yields for this compound.

Reactivity Analysis and Chemical Descriptors

DFT calculations can be used to quantify the chemical reactivity of a molecule through a set of parameters known as chemical descriptors or conceptual DFT descriptors. These descriptors are derived from the energies of the frontier molecular orbitals.

Important global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." royalsocietypublishing.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors provide a quantitative basis for understanding and predicting the outcomes of chemical reactions. The study of such descriptors has been shown to correlate well with the HOMO-LUMO band gap in systems containing biimidazole moieties. royalsocietypublishing.org As with other specific properties, calculated reactivity descriptors for this compound have not been found in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO, and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, a hypothetical FMO analysis would involve calculating these energy levels to predict its electronic behavior and potential for participating in various chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Fukui Functions and Local Reactivity Indices

To gain a more nuanced understanding of reactivity at specific atomic sites within this compound, Fukui functions and local reactivity indices would be calculated. These descriptors, derived from conceptual density functional theory (DFT), help to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the molecule changes. By condensing these values to individual atoms, one can determine the local reactivity. For instance, a high value of ƒ+ on an atom would indicate a favorable site for a nucleophilic attack, while a high ƒ- value would suggest susceptibility to an electrophilic attack.

Average Localized Ionization Energy (ALIE), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Analysis

A deeper probe into the electronic structure and bonding characteristics of this compound would involve the use of topological analyses such as Average Localized Ionization Energy (ALIE), Electron Localization Function (ELF), and Localized Orbital Locator (LOL).

ALIE provides a measure of the energy required to remove an electron from any point in the space of a molecule. Regions with low ALIE values correspond to the locations of the most easily ionizable electrons, such as lone pairs and π-bonds, which are often the sites of electrophilic attack.

ELF and LOL are powerful tools for visualizing and understanding chemical bonding. They map the localization of electrons in a molecule, allowing for a clear distinction between core electrons, covalent bonds, and lone pairs. For this compound, these analyses would reveal the nature of the bonding within the imidazole (B134444) rings and the linkage between them.

Prediction of Nonlinear Optical (NLO) Properties

Biimidazole derivatives have been investigated for their potential in nonlinear optics (NLO), a field with applications in telecommunications, optical computing, and photonics. Computational methods are instrumental in predicting the NLO properties of new molecules. For this compound, quantum chemical calculations could determine its first hyperpolarizability (β), a key indicator of second-order NLO activity. Such predictions would guide the synthesis and experimental validation of this compound for NLO applications.

Table 2: Hypothetical Nonlinear Optical Properties of this compound

NLO Parameter Calculated Value

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility. The rotation around the single bond connecting the two imidazole rings can lead to different conformers, and MD simulations can map the energy landscape of this rotation and identify the most stable conformations.

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound with itself or with other molecules, such as solvents or biological macromolecules. This information is vital for predicting its behavior in condensed phases and its potential for applications in materials science or medicinal chemistry.

Applications of 1,5 Dimethyl 1h,1 H 2,2 Biimidazole in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Building Blocks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Coordination polymers are similar, forming one-, two-, or three-dimensional structures. The specific properties of these materials are highly dependent on the choice of both the metal center and the organic linker. Biimidazole derivatives are a versatile class of ligands used in the synthesis of MOFs and coordination polymers due to their ability to chelate metal ions and act as bridging linkers.

Design and Synthesis of MOFs with Biimidazole Ligands

The design of MOFs and coordination polymers using biimidazole-type ligands involves selecting appropriate metal ions that can coordinate with the nitrogen atoms of the imidazole (B134444) rings. The synthesis is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the ligand are dissolved in a solvent and heated in a sealed vessel. The resulting crystal structure, and therefore the properties of the material, can be influenced by factors such as the reaction temperature, time, solvent system, and the presence of modulating agents. The geometry and flexibility of the biimidazole ligand, including the position of methyl groups as in the theoretical 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole, would play a crucial role in determining the final topology of the framework.

Porosity, Surface Area, and Gas Adsorption/Separation Properties

A key feature of MOFs is their permanent porosity, which gives them high surface areas. This makes them promising materials for gas storage and separation. The size and shape of the pores can be tuned by carefully selecting the organic linker. MOFs constructed from biimidazole-based ligands can exhibit significant porosity, allowing for the adsorption of various gases.

The performance of these materials in gas separation is based on either size exclusion (molecular sieving) or selective adsorption due to different affinities for various gas molecules. The chemical environment within the pores, which can be modified by the functional groups on the ligand, plays a critical role in selective gas capture. For instance, MOFs can be designed to have a high affinity for CO2 over other gases like N2 or CH4, making them candidates for carbon capture applications. mdpi.commdpi.comrsc.orgresearchgate.netrsc.org

Table 1: Representative Gas Adsorption Data for Imidazole-Based MOFs (Note: This table is illustrative and based on data for related imidazole-based MOFs, not specifically this compound)

MOF Material Gas Adsorbed Adsorption Capacity Conditions Reference
TIBM-Cu CO₂ 3.60 mmol/g 1 bar, 298 K mdpi.com
ZIF-8 CO₂ 0.8 mmol/g 1 bar, 298 K mdpi.com
MOF-5 CO₂ 2.1 mmol/g 1 bar, 298 K mdpi.com

Catalytic and Sensing Applications within MOF Architectures

The uniform and tunable porous structure of MOFs, combined with the presence of active metal sites and functional organic linkers, makes them highly suitable for applications in heterogeneous catalysis and chemical sensing. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic functionalities. Biimidazole-containing MOFs could potentially catalyze a variety of organic reactions. frontiersin.orgpk.edu.plmdpi.comnih.gov

For sensing applications, the interaction of analyte molecules with the MOF can lead to a detectable change in its physical properties, such as luminescence or electrical conductivity. The porosity of the MOF allows for the selective adsorption of target molecules, enhancing the sensitivity and selectivity of the sensor. MOFs based on imidazole derivatives have been explored for their sensing capabilities. rsc.org

Integration into Extended Structures for Specific Material Functionalities

The integration of ligands like biimidazoles into extended coordination polymer structures allows for the development of materials with specific and tunable functionalities, including magnetic and electronic properties.

Electrical Conductivity and Semiconducting Applications

While most MOFs and coordination polymers are electrical insulators, there is growing interest in developing conductive frameworks for applications in electronics, such as in sensors, batteries, and electrocatalysis. Electrical conductivity in these materials can be achieved through several mechanisms, including through-bond or through-space charge transport. The π-conjugated system of the biimidazole ligand could facilitate electron delocalization along the polymer chain. By carefully selecting the metal ion and the ligand, it is possible to create materials with semiconducting properties. The electrical properties of coordination polymers based on hydroxamates have been investigated, showing the potential for this class of materials. rsc.org

Luminescent Materials and Optical Devices

The 2,2'-biimidazole (B1206591) core structure is a key component in the development of novel luminescent materials due to its electron-rich nature and rigid, planar geometry which can be modified by photoexcitation. researchgate.netsemanticscholar.org While research specifically detailing the luminescent properties of this compound is limited, extensive studies on closely related substituted biimidazole and benzimidazole (B57391) derivatives provide significant insights into its potential. These derivatives are integral to creating fluorophores and metal complexes with tunable optical properties for use in sensors and optical devices. researchgate.netfrontiersin.org

The introduction of different substituents onto the biimidazole backbone allows for the fine-tuning of electronic properties, leading to controlled shifts in absorption and fluorescence spectra. For instance, replacing pyrrole (B145914) rings with imidazole rings in tetraaryl-2,2'-biazoles results in hypsochromic shifts (shifts to shorter wavelengths) in both absorption and fluorescence, leading to compounds with varied and larger Stokes shifts. researchgate.netsemanticscholar.org This tunability is crucial for designing specific optical materials. Theoretical studies using Density Functional Theory (DFT) suggest that these large Stokes shifts arise from conformational changes, where the molecule shifts from a twisted to a more planar structure upon photoexcitation. researchgate.netsemanticscholar.org

Metal complexes incorporating biimidazole ligands are a significant area of research. Ruthenium(II) complexes with 2,2'-biimidazole and its derivatives have been studied for their photophysical properties, characterized by low-lying metal-to-ligand charge transfer (MLCT) excited states. rsc.org Similarly, iridium(III) bibenzimidazole complexes exhibit strong luminescence that is dependent on their protonation state, allowing for color tuning from green to the blue spectral region. researchgate.net However, not all metal complexes enhance luminescence. For example, homoleptic trivalent chromium complexes with 2,2'-biimidazole, such as [Cr(H₂biim)₃]³⁺, experience quenching of their near-infrared phosphorescence due to high-energy N-H vibrations. rsc.org This issue can be overcome by creating heteroleptic complexes, which restrict the number of biimidazole ligands and allow for the implementation of Cr-centered phosphorescence. rsc.orgnih.gov

The 1,1'-dimethyl-2,2'-bi-1H-imidazole derivative, structurally very similar to the subject compound, has been synthesized and used in the creation of homoleptic chromium complexes, highlighting the role of N-alkylation in modifying ligand properties for coordination chemistry. nih.gov Furthermore, biimidazole derivatives have been employed as anion sensors, where the addition of an analyte like the fluoride (B91410) ion can cause the photoluminescence intensity to be quenched or to shift, forming the basis for a sensitive detection mechanism. nih.gov

Electrochemical Materials and Sensor Development

The electrochemical activity of the biimidazole scaffold makes it a valuable component in the design of electroactive materials and sensors. Its ability to participate in redox reactions and to be incorporated into larger conjugated systems is key to these applications.

The 2,2'-biimidazole moiety has been successfully integrated into conjugated polymers to create novel fluorescent sensing platforms. nih.gov These polymers can be synthesized via methods like Suzuki coupling reactions. researchgate.net The incorporation of the biimidazole unit into the polymer backbone allows for the detection of analytes through mechanisms such as photoinduced electron transfer, where the presence of an analyte like a metal ion quenches the polymer's natural fluorescence. researchgate.netnih.gov

While specific research on electroactive polymers derived directly from this compound is not widely documented, studies on related structures provide valuable insights. For example, the electrochemical reduction of 1,1'-dimethyl-2,2'-bibenzimidazole, a closely related N,N-dimethyl substituted derivative, has been shown to proceed via the formation of stable radical anion and dianion species. researchgate.net This contrasts with N-H derivatives, which undergo a more complex ECEC (electrochemical-chemical-electrochemical) reaction mechanism. researchgate.net This predictable electrochemical behavior of N-alkylated biimidazoles is advantageous for designing stable electroactive materials.

Furthermore, electrodes are often chemically modified with materials containing imidazole or biimidazole units to enhance their sensitivity and selectivity for specific analytes. Copolymers of aniline (B41778) and imidazole, for instance, have demonstrated high sensitivity in the detection of lead ions. The modification of electrode surfaces is a fundamental strategy in electroanalytical chemistry to improve sensor performance by increasing surface area, enhancing conductivity, and providing specific binding sites for target molecules. nih.gov

The primary mechanism for electrochemical sensing with biimidazole derivatives often involves the redox activity of either the biimidazole core itself or functional groups attached to it. A prominent example is the electrochemical detection of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), a high-energy derivative. mostwiedzy.pl

The sensing mechanism for TNBI is based on the electrochemical reduction of its four nitro groups. mostwiedzy.pl Using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), the electrochemical behavior of TNBI on modified electrodes, such as boron-doped diamond/graphene nanowalls, can be studied. The cyclic voltammograms of TNBI typically show two distinct reduction peaks, which correspond to the multi-step reduction of the nitro groups. mostwiedzy.pl This electrochemical signature is highly specific and allows for the quantitative detection of TNBI.

The detection process is often influenced by the electrode surface and experimental conditions. For TNBI, the sensor response can exhibit two linear regions corresponding to different concentration ranges, which are governed by adsorption and diffusion-controlled processes, respectively. mostwiedzy.pl The high sensitivity of such sensors enables the detection of analytes at concentrations as low as the parts-per-million (ppm) level. mostwiedzy.pl This demonstrates the significant potential of using biimidazole-based compounds in electrochemical sensors for environmental monitoring and security applications. mostwiedzy.pl

High-Energy Density Materials and Energetic Derivatives

The nitrogen-rich imidazole ring is a foundational structure in the field of high-energy density materials (HEDMs) due to its high heat of formation and the generation of gaseous N₂ upon decomposition. nih.gov The 2,2'-biimidazole framework, particularly when functionalized with nitro groups, serves as a precursor to powerful and stable energetic materials.

A key energetic derivative of biimidazole is 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI). The synthesis of TNBI typically begins with the creation of the 2,2'-biimidazole (BI) core, which can be formed from the reaction of glyoxal (B1671930) with ammonia (B1221849). mostwiedzy.pl The subsequent and critical step is the nitration of the BI scaffold.

Several nitrating systems have been explored to achieve high yields of TNBI. A common and effective method involves the nitration of 2,2'-biimidazole using a mixture of nitric acid in polyphosphoric acid. researchgate.netresearchgate.net Other nitrating mixtures that have been investigated include nitric acid with acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide, although these sometimes result in lower yields or produce incompletely nitrated products like 4,4'-dinitro-bi-imidazole. researchgate.net

The synthesized crude TNBI is often purified by crystallization, and it typically forms a stable dihydrate (TNBI·2H₂O). mostwiedzy.plresearchgate.net Characterization of TNBI and its derivatives is performed using a suite of analytical techniques, including NMR and infrared spectroscopy for structural confirmation, elemental analysis, and thermal analysis (such as DSC and TGA) to determine its thermal stability. researchgate.netresearchgate.net Ionic salts of TNBI have also been synthesized by reacting it with bases like semicarbazide, 3-amino-1,2,4-triazole, and 5-aminotetrazole, creating a family of energetic materials with varied properties. researchgate.net

A central challenge in the design of HEDMs is balancing high energetic performance with sufficient stability. rsc.org Research on nitrated biimidazoles has focused on molecular design strategies to improve this balance. One significant issue with TNBI is its high acidity and hygroscopicity, which can complicate handling and storage.

A successful strategy to mitigate these issues is co-crystallization. By forming co-crystals of TNBI with other nitrogen- or oxygen-containing compounds (co-formers), the N-H protons of TNBI engage in strong hydrogen bonds. This bonding reduces the availability of the acidic protons, which in turn suppresses the compound's acidity and reduces its tendency to absorb water (hygroscopicity).

Another key design strategy involves the introduction of various functional groups to the biimidazole core to tune its energetic properties. For example, introducing an amino group (-NH₂) can significantly improve performance. The derivative 1,1'-diamino-4,4',5,5'-tetranitro-2,2'-biimidazole (DATNBI) exhibits a higher detonation velocity than TNBI. rsc.org Modifying the molecular backbone itself, for instance by creating isomers like bipyrazoles from a biimidazole starting point, can lead to materials with both high density and superior thermal stability. rsc.org Furthermore, replacing the N-H proton with a gem-dinitromethyl group has been shown to improve density and oxygen balance, highlighting the importance of targeted functionalization in designing next-generation energetic materials.

Future Research Directions and Emerging Opportunities for 1,5 Dimethyl 1h,1 H 2,2 Biimidazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The future development of 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole chemistry is contingent upon the establishment of efficient and sustainable synthetic methodologies. While general strategies for creating biimidazole scaffolds exist, such as the copper-catalyzed homo-coupling of N-methylimidazole, achieving specific, unsymmetrical substitution patterns requires more sophisticated approaches. rsc.org

Future research should focus on:

Stepwise Assembly: Developing multi-step synthetic pathways that allow for the sequential introduction of methyl groups onto a pre-formed biimidazole core or the coupling of two distinctly substituted imidazole (B134444) precursors.

Cross-Coupling Strategies: Investigating selective cross-coupling reactions of a 1-methyl-1H-imidazole derivative with a 2-bromo-5-methyl-1H-imidazole (or a suitably protected version) could provide a direct route. The challenge lies in controlling selectivity and preventing homo-coupling.

Green Chemistry Approaches: Current methods for related compounds often rely on traditional heating in organic solvents. rsc.org Future work should explore sustainable alternatives, such as microwave-assisted synthesis or mechanochemistry. These techniques have proven effective for synthesizing related benzimidazole (B57391) structures, often leading to reduced reaction times and higher yields. The use of earth-abundant metal catalysts and solvent-free conditions would represent a significant advance. rsc.org

Synthetic Strategy Potential Advantages Key Research Challenges
Stepwise Methylation High control over isomer purity.Multiple protection/deprotection steps; potentially lower overall yield.
Cross-Coupling More direct and atom-economical route.Preventing homo-coupling side products; catalyst optimization.
Microwave-Assisted Rapid reaction times; improved energy efficiency.Adapting existing protocols for biimidazoles; solvent screening.
Mechanochemistry Solvent-free; sustainable.Ensuring proper mixing and reactivity of solid-state precursors.

Advanced Ligand Design for Tailored Properties and Multifunctionality

The unique substitution pattern of this compound is its most compelling feature for advanced ligand design. Unlike the C₂-symmetric 1,1'-dimethyl isomer, the 1,5'-dimethyl variant possesses a lower symmetry, which can be strategically exploited.

Emerging opportunities in this area include:

Asymmetric Coordination: The distinct electronic environments of the two imidazole rings—one N-methylated and the other C-methylated—can lead to preferential binding modes and the creation of chiral-at-metal centers, which are highly desirable in asymmetric catalysis.

Multifunctional Ligands: The unsubstituted N-H on the 5'-methylimidazole ring provides a valuable synthetic handle. It can be further functionalized to introduce secondary binding sites, polymerizable groups, or moieties for surface attachment, creating multifunctional ligands for advanced materials.

Tuning Electronic Properties: The methyl group at the 5'-position acts as an electron-donating group, which can fine-tune the photophysical and electrochemical properties of its resulting metal complexes. This is crucial for applications in light-emitting devices or redox-active materials. Theoretical studies on related ruthenium-biimidazole complexes have shown how substitutions can alter the energies of metal-to-ligand charge transfer (MLCT) states, and similar modeling could guide the design of this compound-based systems. rsc.org

Property 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole Projected for this compound
Symmetry C₂-SymmetricAsymmetric
N-H Protons NoneOne available for H-bonding or functionalization
Electronic Nature Symmetrically electron-richAsymmetric electron distribution
Coordination Potential Symmetrical chelationAsymmetrical chelation; potential for hemilability

Exploration of New Coordination Architectures and Host-Guest Chemistry

The parent 2,2'-biimidazole (B1206591) ligand is a well-established building block for constructing supramolecular assemblies and coordination polymers through a combination of coordination bonds and hydrogen bonding. ccspublishing.org.cn The 1,5'-dimethyl derivative offers new possibilities for creating sophisticated architectures.

Future research should target:

Metal-Organic Frameworks (MOFs): The combination of a strong chelation site and a hydrogen-bonding N-H group makes this ligand an excellent candidate for building robust, porous MOFs. The steric bulk of the 5'-methyl group could be used to control the pore size and topology of the resulting framework.

Supramolecular Self-Assembly: The single N-H proton can direct the formation of specific 1D chains or 2D sheets through predictable hydrogen-bonding interactions, complementing the coordination bonds to the metal center. This dual-functionality is key to designing complex supramolecular structures.

Host-Guest Systems: The asymmetry of the ligand could lead to the formation of coordination cages or pockets with unique shapes and chemical environments. These could be explored for molecular recognition and sensing applications, selectively binding small molecules or ions. The strong affinity of coordinated biimidazole N-H groups for anions like chloride has been demonstrated, suggesting potential for anion-binding hosts. acs.org

Integration into Hybrid Materials and Nanocomposites

An exciting avenue of research is the incorporation of this compound into larger material systems to create functional hybrid materials and nanocomposites. The available N-H group serves as a crucial anchor point for integration.

Opportunities include:

Surface Modification: The ligand could be grafted onto the surface of silica, gold nanoparticles, or carbon materials. Subsequent metallation would yield surface-confined catalysts or sensors.

Polymer-Based Materials: By attaching a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) to the N-H position, the ligand can be copolymerized into polymer chains. These metallated polymers could function as processable catalytic materials, luminescent films, or components in electrochemical devices.

Nanocomposites: Dispersing metal complexes of this ligand within a polymer matrix could lead to nanocomposites with enhanced mechanical, thermal, or optical properties, combining the processability of the polymer with the functionality of the coordination complex.

Predictive Modeling and Machine Learning in Material Design

Given that this compound is in a nascent stage of experimental exploration, computational chemistry offers a powerful tool to accelerate its development.

Future efforts should focus on:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the ground and excited-state properties of the ligand and its metal complexes. This can help in understanding its bonding, predicting its UV-vis absorption and emission spectra, and estimating its redox potentials, thereby guiding synthetic efforts toward specific applications. rsc.org

Screening Metal-Ligand Combinations: Computational screening can rapidly evaluate the stability and potential properties of complexes with a wide range of transition metals, identifying the most promising candidates for synthesis.

Machine Learning (ML): As data on substituted biimidazoles becomes more available, ML models could be trained to predict the properties of new complexes, such as their catalytic activity or spin-crossover behavior. researchgate.net This data-driven approach could rapidly identify lead candidates for novel functional materials based on the this compound scaffold.

New Catalytic Systems and Green Chemistry Applications

The development of new catalysts is a cornerstone of green chemistry. The unique steric and electronic properties of this compound make it an attractive platform for designing novel catalytic systems.

Emerging opportunities are present in:

Asymmetric Catalysis: Metal complexes featuring this asymmetric ligand could be potent catalysts for enantioselective reactions, such as hydrogenations, oxidations, or C-C bond-forming reactions.

Oxidation and Reduction Catalysis: Biimidazole ligands have been used in manganese-based complexes for the dehydrogenation of formic acid, a key reaction for hydrogen storage. rsc.org The 1,5'-dimethyl derivative could be used to develop catalysts with improved activity or stability for this and other important redox transformations.

Biomimetic Catalysis: The imidazole moiety is central to the active sites of many metalloenzymes. Complexes of this compound could serve as structural and functional models of these active sites, providing insight into biological processes and inspiring the design of new biomimetic catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole, and how can its purity be verified?

  • Methodological Answer : Synthesis typically involves multi-step reactions under nitrogen atmosphere, using reagents like tosylmethyl isocyanide or DMP (Dess-Martin periodinane) in solvents such as DMF or methylene chloride . Purification employs liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography. Structural verification requires 1H/13C NMR for proton/carbon assignments, HRMS for molecular weight confirmation, and elemental analysis (EA) to validate stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • Multinuclear NMR (1H, 13C, 15N) : To resolve proton environments and confirm methyl group positions .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability (e.g., decomposition temperatures >240°C for nitro derivatives) .
  • Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, often refined using SHELX software .

Q. How does the biimidazole core influence coordination chemistry?

  • Methodological Answer : The 2,2'-biimidazole moiety acts as a N,N-bidentate ligand , forming stable complexes with transition metals (Cd, Cu, Zn) via its nitrogen atoms. Coordination modes vary with metal ion size and oxidation state, influencing bond lengths (e.g., M–N ~4.2 Å) and geometries (octahedral, tetrahedral). Co-crystallization with rigid ligands like 2,2'-bipyridine enhances structural diversity .

Advanced Research Questions

Q. How can computational methods guide the design of high-energy derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict detonation velocities (e.g., 8093–8494 m/s for nitro-azido derivatives) and thermodynamic stability. Key parameters include bond dissociation energies (BDEs) and heats of formation (HOFs). For example, Ma et al. (2015) optimized tetranitro derivatives using Gaussian software, correlating π-conjugation with enhanced detonation performance .

Q. What strategies improve the catalytic or sensing performance of biimidazole-based coordination polymers?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate redox activity for electrochemical sensors .
  • Hybrid frameworks : Combine biimidazole with Keggin-type polyoxometalates (e.g., [Cu(BIIM)₂BW₁₂O₄₀]) to enhance catalytic activity in acid-mediated reactions .
  • Ligand rigidity : Use 2,2'-bipyridine co-ligands to stabilize metal centers and improve charge transfer in chemosensors .

Q. How can biimidazole-metal complexes be evaluated for enzyme inhibition (e.g., PTP1B in diabetes)?

  • Methodological Answer :

  • Synthesis : Prepare complexes (e.g., [Cd(H₂biim)(2,2'-bipy)(NO₃)₂]) and characterize via X-ray crystallography .
  • Kinetic assays : Measure IC₅₀ values using para-nitrophenyl phosphate (pNPP) as a substrate. Competitive/non-competitive inhibition modes are determined via Lineweaver-Burk plots .
  • Molecular docking : Simulate binding interactions with PTP1B’s catalytic pocket (e.g., hydrogen bonding with Cys215) .

Q. What experimental factors influence the synthesis of nitro-azido derivatives for energetic materials?

  • Methodological Answer :

  • Reaction conditions : Diazotization at low temperatures (<5°C) minimizes side reactions .
  • Safety protocols : Azide derivatives require inert atmospheres (Ar/N₂) due to shock sensitivity .
  • Performance testing : Use Chapman-Jouguet equations to calculate detonation pressure (P) and velocity (D), validated against experimental data from lead styphnate analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of nitro-azido derivatives: How to resolve?

  • Analysis : Parasar Kumar et al. (2024) report decomposition at 252°C for 5-azido-4,4′,5′-trinitro derivatives , while Lewczuk (2018) notes lower stability (220°C) for tetranitro analogs .
  • Resolution : Differences arise from substituent effects (–NO₂ vs. –N₃) and crystallinity. Use thermogravimetric analysis (TGA) under identical conditions (heating rate 10°C/min, N₂ atmosphere) to standardize comparisons .

Q. Conflicting coordination modes in biimidazole-metal complexes: What causes variability?

  • Analysis : Gruia et al. (2002) observed tetrahedral geometry for Zn(II) complexes , while Jin et al. (2009) reported octahedral Cd(II) complexes .
  • Resolution : Metal ion size (ionic radius: Zn²⁺ 0.74 Å vs. Cd²⁺ 0.95 Å) and ligand steric effects dictate geometry. Pre-synthesis DFT optimization can predict preferred coordination modes .

Tables

Table 1 : Key Characterization Data for this compound Derivatives

PropertyTechniqueExample DataReference
Thermal DecompositionDSC245–252°C (nitro-azido derivatives)
Detonation VelocityChapman-Jouguet8093–8494 m/s
M–N Bond LengthX-ray4.2 Å (Cu–N in [Cu(BIIM)₂])
Enzymatic IC₅₀Kinetic Assay12.3 µM (Cd complex vs. PTP1B)

Table 2 : Computational Parameters for Energetic Materials Design

ParameterSoftware/ModelImpact on PerformanceReference
Heat of Formation (HOF)Gaussian 09+450 kJ/mol (tetranitro derivatives)
Bond Dissociation EnergyDFT/B3LYP150–180 kJ/mol (N–N bonds)
Detonation PressureEXPLO5 v6.0428.5 GPa

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.